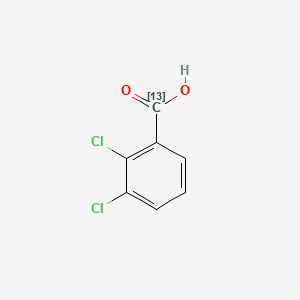

2,3-Dichlorobenzoic-7-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

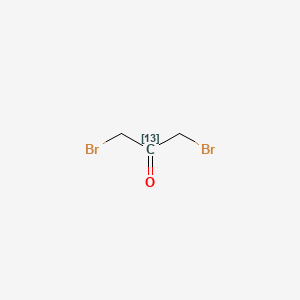

2,3-Dichlorobenzoic-7-13C, also known as 2,3-DCB-7-13C, is a derivative of 2,3-dichlorobenzoic acid (DCBA) and is a stable isotope of carbon-13. This compound has been used in a variety of scientific research applications due to its ability to form stable isotopes of carbon-13, which are essential for certain types of experiments. It is also used as a starting material for the synthesis of other compounds with carbon-13 isotopes.

Scientific Research Applications

Environmental Impact Assessment

Research on chlorinated compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), highlights their widespread use and environmental persistence. Studies focus on the toxicological and environmental impacts of these compounds, indicating potential areas where 2,3-Dichlorobenzoic-7-13C could be relevant for assessing environmental pollution and degradation mechanisms. The presence of chlorinated compounds in various ecosystems and their effects on non-target species underscore the importance of monitoring and managing these pollutants (Islam et al., 2017).

Analytical Chemistry and Environmental Science

The use of stable isotopes, such as 13C, in environmental science provides a tool for tracing carbon fluxes and understanding biogeochemical cycles. Techniques like isotope ratio mass spectrometry (IRMS) allow for the analysis of carbon fluxes in ecosystems, offering insights into the sources and sinks of carbon in the environment. This approach can be applied to study the degradation pathways of chlorinated compounds, including potentially 2,3-Dichlorobenzoic-7-13C, in environmental matrices (Modak, 2007).

Isotopic Labeling Studies

Isotopically labeled compounds, like 2,3-Dichlorobenzoic-7-13C, are invaluable in metabolic studies, enabling researchers to trace the metabolic pathways of chemicals through biological systems. This application is particularly relevant in medical research, where 13C-labeled compounds are used in breath tests to diagnose metabolic disorders. The specificity and safety of these tests demonstrate the potential of using 2,3-Dichlorobenzoic-7-13C in similar biomedical research contexts (Halliday & Rennie, 1982).

Mechanism of Action

Target of Action

The primary target of 2,3-Dichlorobenzoic Acid-13C It is known to be a key intermediate for the antiepileptic drug lamotrigine .

Mode of Action

The specific mode of action of 2,3-Dichlorobenzoic Acid-13C As an intermediate in the synthesis of Lamotrigine, it likely contributes to the drug’s ability to inhibit voltage-sensitive sodium channels, which stabilizes neuronal membranes and controls the release of excitatory amino acids .

Biochemical Pathways

The exact biochemical pathways affected by 2,3-Dichlorobenzoic Acid-13C It is also an intermediate metabolite of polychlorinated biphenyls (PCBs) .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,3-Dichlorobenzoic Acid-13C The metabolism and excretion would depend on the specific biochemical transformations it undergoes in the body .

Result of Action

The molecular and cellular effects of 2,3-Dichlorobenzoic Acid-13C As an intermediate in the synthesis of Lamotrigine, its incorporation into the drug molecule contributes to the overall therapeutic effect of controlling seizures .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,3-Dichlorobenzoic Acid-13C Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

properties

IUPAC Name |

2,3-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOJBHRZQQDFHA-CDYZYAPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661911 |

Source

|

| Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184971-82-1 |

Source

|

| Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)

![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)